molecular formula C34H38Cl2N2O5 B1665150 Apomorphine hydrochloride hydrate CAS No. 41372-20-7

Apomorphine hydrochloride hydrate

Cat. No. B1665150
CAS RN: 41372-20-7
M. Wt: 625.6 g/mol
InChI Key: CXWQXGNFZLHLHQ-DPFCLETOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apomorphine hydrochloride hydrate is a non-selective dopamine receptor agonist . It is used to treat Parkinson’s disease, a progressive nervous system disorder that affects movement . Apomorphine works by binding to dopamine receptors in the brain and acting like natural dopamine . It comes in the form of a subcutaneous injection or a sublingual film .


Synthesis Analysis

The synthesis of Apomorphine hydrochloride hydrate is complex and subject to interindividual variability, particularly for subcutaneous absorption and metabolism . The chemical structure of apomorphine accounts for most of its beneficial and deleterious properties, both dopaminergic and non-dopaminergic .


Molecular Structure Analysis

The molecular formula of Apomorphine hydrochloride hydrate is C17H17NO2 • HCl [XH2O] with a formula weight of 303.8 . The InChI code is InChI=1S/C17H17NO2.ClH.H2O/c1-18-8-7-10-3-2-4-12-15 (10)13 (18)9-11-5-6-14 (19)17 (20)16 (11)12;;/h2-6,13,19-20H,7-9H2,1H3;1H;1H2/t13-;;/m1…/s1 .


Chemical Reactions Analysis

The chemical reactions of Apomorphine hydrochloride hydrate are complex and should be further studied to better explain the large interindividual variability in drug absorption and efficacy .


Physical And Chemical Properties Analysis

Apomorphine hydrochloride hydrate is a crystalline solid . It has a solubility of 20 mg/ml in DMF, 0.5 mg/ml in DMF:PBS (pH 7.2) (1:1), 15 mg/ml in DMSO, and 1 mg/ml in Ethanol .

Scientific Research Applications

Parkinson’s Disease Treatment

Apomorphine Hydrochloride is frequently used as a rescue therapy for the wearing-off phenomenon caused by long-term treatment with levodopa in patients with Parkinson’s disease . It is used to treat the symptoms of Parkinson’s disease, such as rigidity, bradykinesia, tremor, and cognitive impairment .

Transdermal Drug Delivery

Researchers have fabricated and characterized polyvinyl alcohol (PVA)-based dissolving microneedles for transdermal drug delivery of Apomorphine Hydrochloride . These microneedles can deliver Apomorphine Hydrochloride via skin into the systemic circulation with rapid absorption and high bioavailability .

Treatment of Neurological or Movement Diseases

Apomorphine Hydrochloride is used in the treatment of neurological or movement diseases or disorders . It is particularly useful in the treatment of conditions related to Parkinson’s disease .

Sublingual Tablets

Apomorphine Hydrochloride and its related substance morphine are determined in sublingual tablets . This method is simple, accurate, sensitive, selective, and reliable for determination of Apomorphine Hydrochloride and its related substance morphine .

Pharmaceutical Compositions

Apomorphine Hydrochloride is used in the formulation of stable liquid or semi-solid pharmaceutical compositions . These compositions are particularly useful in the treatment of neurological or movement diseases or disorders .

Rescue Therapy

Subcutaneous injections of Apomorphine Hydrochloride are frequently used as a rescue therapy for the wearing-off phenomenon caused by long-term treatment with levodopa in patients with Parkinson’s disease .

Mechanism of Action

Target of Action

Apomorphine hydrochloride is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors . These receptors are primarily located in the caudate-putamen, a region of the brain responsible for locomotor control .

Mode of Action

Apomorphine hydrochloride interacts with its targets by stimulating D2 receptors in the caudate-putamen . This stimulation may be responsible for apomorphine’s action. The exact means by which the cellular effects of apomorphine treat hypomobility of parkinson’s remain unknown .

Biochemical Pathways

The biochemical pathways affected by apomorphine hydrochloride are primarily related to dopamine signaling. By acting as a dopamine agonist, apomorphine hydrochloride can influence the dopaminergic signaling pathways, which play a crucial role in motor control .

Pharmacokinetics

Apomorphine hydrochloride exhibits complex pharmacokinetics. After a single dose in patients with Parkinson’s disease, the onset of a clinical response usually occurs within 7–10 minutes after the subcutaneous injection and lasts for about 45–60 minutes . The drug is metabolized in the liver, and its bioavailability is influenced by factors such as regional fat, blood flow, and differences in metabolic enzymatic profiles .

Result of Action

The molecular and cellular effects of apomorphine hydrochloride’s action primarily involve the stimulation of dopaminergic receptors, leading to increased dopamine signaling. This can result in improved motor control, which is particularly beneficial for patients with Parkinson’s disease experiencing hypomobility .

Action Environment

The action of apomorphine hydrochloride can be influenced by various environmental factors. For instance, the injection site (abdominal injection seems to have the best results), state of the skin (vascularization, skin temperature, body fat), volume and depth of injection can all affect the subcutaneous absorption of the drug . Therefore, these factors should be carefully considered to optimize the drug’s action, efficacy, and stability.

Safety and Hazards

Apomorphine hydrochloride hydrate may be harmful if swallowed and harmful if inhaled or in contact with skin . It may cause drowsiness or dizziness . It is toxic to aquatic life . It may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

While the subcutaneous route has been the gold standard for decades, the search for alternative routes is ongoing, with promising results from studies of pulmonary, sublingual and transdermal routes . In addition, the potential of apomorphine as a disease-modifying therapy deserves to be investigated, as well as its ability to induce brain plasticity through chronic infusion .

properties

IUPAC Name

(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H17NO2.2ClH.H2O/c2*1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;;;/h2*2-6,13,19-20H,7-9H2,1H3;2*1H;1H2/t2*13-;;;/m11.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWQXGNFZLHLHQ-DPFCLETOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58-00-4 (Parent)
Record name Apomorphine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0048185
Record name Apomorphine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apomorphine hydrochloride hemihydrate

CAS RN

41372-20-7, 314-19-2
Record name Apomorphine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apomorphine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Apomorphine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Apomorphine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APOMORPHINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F39049Y068
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apomorphine hydrochloride hydrate
Reactant of Route 2
Apomorphine hydrochloride hydrate
Reactant of Route 3
Apomorphine hydrochloride hydrate
Reactant of Route 4
Apomorphine hydrochloride hydrate
Reactant of Route 5
Apomorphine hydrochloride hydrate
Reactant of Route 6
Apomorphine hydrochloride hydrate

Q & A

Q1: What is the primary mechanism of action of apomorphine hydrochloride?

A1: Apomorphine hydrochloride is a non-ergoline dopamine agonist with high selectivity for dopamine receptors []. It primarily exerts its effects by stimulating dopamine receptors in various regions of the brain, including the nigrostriatal system, hypothalamus, limbic system, and pituitary gland [].

Q2: What are the downstream effects of apomorphine hydrochloride binding to dopamine receptors?

A2: Binding of apomorphine hydrochloride to dopamine receptors leads to a cascade of effects, including:

  • Enhanced Motor Function: This is particularly relevant in the context of Parkinson's disease, where apomorphine hydrochloride helps to alleviate motor symptoms by stimulating dopamine receptors in the nigrostriatal pathway [, ].
  • Suppression of Prolactin Release: Apomorphine hydrochloride can lower plasma prolactin concentrations, likely by stimulating dopamine receptors in the tuberoinfundibular pathway [].
  • Vasodilation: Stimulation of dopamine receptors in blood vessels leads to vasodilation [].
  • Behavioral Effects: Apomorphine hydrochloride can induce various behavioral effects, including yawning, which has been linked to its action on central dopamine receptors [, ].

Q3: Does apomorphine hydrochloride interact with presynaptic dopamine autoreceptors?

A3: Studies suggest that subthreshold concentrations of apomorphine hydrochloride do not worsen Parkinsonian symptoms, indicating that presynaptic dopamine autoreceptors may not play a significant role in the motor response in moderate to advanced Parkinson's disease [].

Q4: What is the molecular formula and weight of apomorphine hydrochloride?

A4: While many articles discuss the use and effects of apomorphine hydrochloride, the specific molecular formula and weight are not explicitly provided in this set of research papers.

Q5: Is there spectroscopic data available for apomorphine hydrochloride?

A5: Again, while the provided research papers discuss the use and impact of apomorphine hydrochloride, they do not include detailed spectroscopic data.

Q6: Are there studies on the material compatibility and stability of apomorphine hydrochloride?

A6: Research highlights that apomorphine hydrochloride solutions can undergo oxidation, as evidenced by the development of a green coloration [].

Q7: What factors can affect the stability of apomorphine hydrochloride solutions?

A7: The stability of apomorphine hydrochloride in solution appears to be influenced by factors like:* Time: Solutions of apomorphine hydrochloride can change color over time, even when freshly prepared, suggesting potential degradation [].* Temperature: Refrigeration at 5 degrees Celsius can prevent oxidation for up to one week [].* Presence of Antioxidants: Ascorbic acid and sodium bisulfite have been shown to prevent oxidation of apomorphine hydrochloride in solution [].

Q8: Does apomorphine hydrochloride exhibit any catalytic properties?

A8: The provided research focuses on the pharmacological properties of apomorphine hydrochloride and does not delve into potential catalytic properties.

Q9: Are there any computational chemistry studies or QSAR models for apomorphine hydrochloride?

A9: While one paper mentions the synthesis of apomorphine derivatives [], there is no mention of computational chemistry studies or the development of QSAR models for apomorphine hydrochloride in the provided research.

Q10: How do modifications to the apomorphine structure affect its activity and potency?

A10: The research papers provided do not delve into the specific structure-activity relationships of apomorphine hydrochloride derivatives.

Q11: Is there information on SHE (Safety, Health, and Environment) regulations for apomorphine hydrochloride?

A11: The provided research does not offer details regarding SHE regulations specific to apomorphine hydrochloride.

Q12: How is apomorphine hydrochloride absorbed, distributed, metabolized, and excreted (ADME)?

A13: Research indicates that apomorphine hydrochloride, when administered subcutaneously, exhibits the following PK/PD characteristics []:

    Q13: What are the key findings from in vitro and in vivo studies evaluating the efficacy of apomorphine hydrochloride?

    A13: Preclinical and clinical studies highlight the efficacy of apomorphine hydrochloride in several contexts:

    • Parkinson's Disease:
      • Studies demonstrate that subcutaneous apomorphine hydrochloride effectively reverses off-state events in patients with advanced Parkinson's disease, with efficacy comparable to levodopa [, ].
      • Animal models using rats with asymmetric medial raphe nuclei lesions show apomorphine hydrochloride effectively enhances contralateral circling behavior, suggesting its impact on dopaminergic pathways [].
    • Erectile Dysfunction: Research shows that apomorphine hydrochloride, particularly in nasal spray formulation, can be an effective treatment for erectile dysfunction due to its rapid action and favorable bioavailability [, ].
    • Huntington's Chorea: A pilot study suggests that continuous infusion of apomorphine hydrochloride might be a viable treatment option for involuntary movements in some Huntington's disease patients [].

    Q14: Are there known resistance mechanisms to apomorphine hydrochloride?

    A14: The provided research does not directly address the development of resistance to apomorphine hydrochloride.

    Q15: What is the safety profile of apomorphine hydrochloride, and are there potential long-term effects?

    A15: Although some research touches upon the adverse effects, this Q&A section is designed to focus on the scientific research aspects. Detailed information on the safety profile, including potential long-term effects, falls outside the scope of this specific compilation.

    Q16: What are the current and emerging strategies for targeted delivery of apomorphine hydrochloride?

    A16: While various administration routes are mentioned (subcutaneous injection/infusion, nasal spray, sublingual tablets), specific targeted drug delivery strategies for apomorphine hydrochloride are not detailed in the provided research.

    Q17: Are there biomarkers associated with apomorphine hydrochloride efficacy or adverse effects?

    A17: The provided research does not identify or discuss specific biomarkers related to apomorphine hydrochloride efficacy or adverse effects.

    Q18: What analytical methods are used to characterize and quantify apomorphine hydrochloride?

    A19: The research mentions the use of HPLC (high-performance liquid chromatography) with fluorescence detection to determine apomorphine hydrochloride concentrations in biological samples []. Additionally, there's mention of using RP-HPLC (reverse phase HPLC) for determining related substances in apomorphine hydrochloride sublingual tablets [].

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.